![molecular formula C14H13NO7 B5628135 ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5628135.png)
ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate
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Description
Synthesis Analysis
The compound has been synthesized and characterized through various spectroscopic techniques. For instance, it has been synthesized and characterized using NMR, IR, and mass spectral studies, with the structure confirmed by single crystal X-ray diffraction studies (Jyothi et al., 2017). Another efficient one-pot synthesis approach for related compounds involves reactions under refluxing conditions in a Dean–Stark trap (Reddy & Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure has been elucidated using single crystal X-ray diffraction, revealing specific unit cell parameters and intermolecular interactions. For example, a novel coumarin derivative has been synthesized, showcasing the molecular structure conformation through single crystal X-ray diffraction studies (Mahesha et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, coumarins and their derivatives have been found to exhibit a variety of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .
properties
IUPAC Name |
ethyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c1-3-20-14(17)7-21-12-6-11-9(5-10(12)15(18)19)8(2)4-13(16)22-11/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSFDBGEYPQOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate |
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